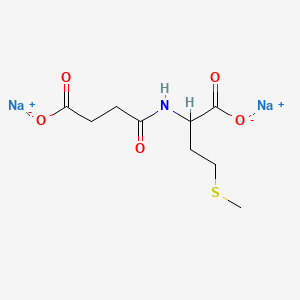

Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate

Description

Properties

CAS No. |

93805-88-0 |

|---|---|

Molecular Formula |

C9H13NNa2O5S |

Molecular Weight |

293.25 g/mol |

IUPAC Name |

disodium;2-(3-carboxylatopropanoylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2 |

InChI Key |

ZDWMEVTVSSZLAW-UHFFFAOYSA-L |

Canonical SMILES |

CSCCC(C(=O)[O-])NC(=O)CCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate is a synthesized compound derived from DL-methionine, an essential amino acid. This compound has garnered attention due to its potential biological activities, which are primarily influenced by its structural modifications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13NNa2O5S and a molecular weight of approximately 293.25 g/mol. The presence of two sodium ions enhances its solubility in water, making it suitable for various biochemical applications. The compound's structure includes a 3-carboxylato-1-oxopropyl group, which contributes to its biological activity by mimicking methionine's functional properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Protein Synthesis and Metabolism : As a derivative of methionine, it may play a role in protein synthesis and various metabolic pathways.

- Cellular Interactions : Research indicates that the compound may interact with other biological molecules, influencing cellular processes and signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological effects of this compound:

- Cell Viability : Studies indicated that the compound could enhance cell viability in certain conditions, suggesting a protective role against cellular damage.

- Antioxidant Activity : It demonstrated significant scavenging activity against free radicals in various assays, indicating potential use as an antioxidant agent.

In Vivo Studies

Limited in vivo studies have also been reported:

- Metabolic Effects : Animal studies suggested that the compound might influence metabolic rates and lipid profiles, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disodium N-(3-carboxypropyl)-DL-methionate | C9H13NNa2O5S | Lacks the oxo group |

| L-Methionine | C5H11NO2S | Essential amino acid without carboxylic modifications |

| N-(3-Carboxypropyl)-L-glutamate | C7H12N2O5 | Contains glutamate instead of methionine |

| Sodium DL-methionate | C5H10NNaO2S | Simple salt form of DL-methionine |

The modifications present in this compound enhance its solubility and potentially increase its biological activity compared to traditional amino acids.

Case Study 1: Antioxidant Potential

In a study focusing on antioxidant properties, this compound was tested against various oxidative stress markers. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting that the compound effectively mitigates oxidative damage.

Case Study 2: Cellular Protection

Another study examined the protective effects of this compound on human cell lines exposed to oxidative stress. The results showed increased cell survival rates and decreased apoptosis markers, indicating potential applications in therapeutic contexts aimed at protecting cells from oxidative injury.

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Drug Development

Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate has been explored as a potential candidate in the development of antimalarial drugs. Research indicates that modifications of methionine derivatives can lead to compounds with enhanced activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study synthesized several analogs based on methionine derivatives and evaluated their in vitro antimalarial activity. Some compounds demonstrated promising efficacy, suggesting that methionine derivatives could serve as a scaffold for designing new antimalarial agents .

Cancer Therapeutics

In the context of cancer treatment, this compound has been investigated for its role in antibody-drug conjugates (ADCs). These ADCs utilize monoclonal antibodies to deliver cytotoxic agents directly to cancer cells. The incorporation of methionine derivatives into these conjugates enhances their stability and efficacy, potentially improving therapeutic outcomes .

Neuroprotective Effects

Recent studies have also indicated that methionine derivatives may exhibit neuroprotective properties. Research on related compounds has shown potential in mitigating oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases . This opens avenues for further investigation into the neuroprotective applications of this compound.

Agricultural Applications

Animal Nutrition

this compound is utilized as a feed additive in animal nutrition, particularly for poultry. Methionine is an essential amino acid that plays a crucial role in protein synthesis and overall growth. Supplementation with this compound can enhance feed efficiency and reduce nitrogen excretion, contributing to lower greenhouse gas emissions during manure management .

Crop Improvement

In agriculture, methionine derivatives have been studied for their potential to improve crop resilience against environmental stressors. Research indicates that these compounds can enhance plant growth and stress tolerance by modulating metabolic pathways associated with stress responses . This application is particularly relevant in the context of climate change, where crop resilience is increasingly vital.

Case Studies

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to regenerate DL-methionine and 3-carboxypropanoic acid. For example, in acidic conditions (e.g., trifluoroacetic acid), deprotection of tert-butyl ether groups and amide hydrolysis occur .

Alkylation

Alkylation at the N1-position of uracil derivatives (as seen in related compounds) involves silylation with BSTFA, followed by methylation with iodomethane . This suggests potential reactivity of the amino group in Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate under similar conditions.

Stability and Reactivity

-

Thermal Stability : Acidic conditions (e.g., heating in aqueous environments) may lead to decarboxylation or rearrangement of the carboxylate group.

-

Nucleophilic Attack : The sulfide group (from DL-methionine) may participate in nucleophilic substitution reactions, though no direct evidence is provided in the sources.

Reaction Conditions and Yields

Research Findings and Limitations

-

Synthesis Challenges : Alkylation and deprotection steps often suffer from low yields due to competing reactions (e.g., acid-catalyzed side reactions) .

-

Structural Variants : Related compounds (e.g., calcium salts) exhibit similar reactivity profiles, with carboxylate groups undergoing hydrolysis or condensation .

-

Data Gaps : Specific data for the disodium salt is absent in the provided sources. Inferences are drawn from analogous reactions in methionine derivatives.

Comparison with Similar Compounds

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate (CAS 93805-87-9)

- Structure : Shares the same methionate backbone and oxopropyl substituent but replaces sodium with calcium as the counterion.

- Properties : Calcium salts typically exhibit lower water solubility compared to sodium salts. This difference may limit its utility in applications requiring rapid dissolution, such as injectable pharmaceuticals.

- Applications : Likely used as a calcium supplement or stabilizer in agrochemical formulations due to calcium’s role in plant and animal physiology .

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate (CAS 5497-52-9)

- Structure : Features an oxoallyl (α,β-unsaturated carbonyl) group instead of oxopropyl, introducing a double bond (Z-configuration) that may enhance reactivity in conjugation-based reactions.

- Properties : The unsaturated bond increases susceptibility to nucleophilic attack, making it suitable for crosslinking or polymerization processes.

- Applications: Potential use in polymer chemistry or as a metal-chelating agent in industrial catalysts .

Calcium N-(hydroxymethyl)-DL-methionate (CAS 52886-07-4)

- Structure : Substitutes the carboxylato-oxopropyl group with a hydroxymethyl moiety, altering the compound’s polarity and chelation capacity.

- Properties : The hydroxymethyl group improves hydrophilicity but reduces acidic character, impacting its metal-binding efficiency.

- Safety : Safety data sheets highlight the need for cautious handling, including medical consultation upon exposure, suggesting moderate toxicity .

Comparative Data Table

| Compound Name | CAS Number | Cation | Key Functional Group | Solubility (Water) | Applications |

|---|---|---|---|---|---|

| Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate | Not Available | Na⁺ | Carboxylato-oxopropyl | High (inferred) | Pharmaceuticals, chelation |

| Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate | 93805-87-9 | Ca²⁺ | Carboxylato-oxopropyl | Moderate | Agrochemicals, supplements |

| Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate | 5497-52-9 | Ca²⁺ | Carboxylato-oxoallyl (Z) | Low | Polymer chemistry, catalysts |

| Calcium N-(hydroxymethyl)-DL-methionate | 52886-07-4 | Ca²⁺ | Hydroxymethyl | High | Intermediate, lab reagents |

Key Research Findings

- Cation Influence : Sodium salts (e.g., disodium derivative) generally outperform calcium salts in solubility-driven applications, such as drug delivery systems .

- Functional Group Reactivity : The oxoallyl group in CAS 5497-52-9 enhances reactivity in free-radical reactions, whereas oxopropyl derivatives prioritize stability .

- Safety Profiles : Hydroxymethyl-substituted methionates (e.g., CAS 52886-07-4) require stricter safety protocols compared to carboxylato variants, likely due to metabolic interference risks .

Preparation Methods

Synthesis of N-(3-carboxy-1-oxopropyl)-DL-methionine

- This compound is synthesized by functionalizing DL-methionine or its derivatives with a 3-carboxy-1-oxopropyl group.

- The process often involves acylation or condensation reactions where the methionine amino group reacts with a suitable 3-carboxy-1-oxopropyl precursor.

- Industrially, related methionine derivatives are prepared via clean, continuous processes involving intermediates such as methylthio propionaldehyde and amino nitriles, followed by hydrolysis and saponification steps under controlled temperature and pH.

- Key parameters include:

- Reaction temperature: 50–150 °C for intermediate formation

- Hydrolysis and saponification temperature: 140–220 °C

- Reaction times: 3–15 minutes for intermediate steps, up to 4 hours for decomposition and saponification

- Catalysts such as TiO2 may be used to enhance conversion efficiency.

Conversion to Disodium Salt

- The acid form N-(3-carboxy-1-oxopropyl)-DL-methionine is reacted with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to neutralize the carboxylic acid groups.

- This neutralization forms the disodium salt, this compound, which is more water-soluble and stable.

- The reaction is typically carried out in aqueous solution under controlled pH to ensure complete salt formation without degradation.

- The process parameters include:

- Molar ratio of sodium base to acid: stoichiometric or slight excess to ensure full neutralization

- Temperature: ambient to moderate heating (25–60 °C) to facilitate dissolution and reaction

- Reaction time: sufficient to reach equilibrium, typically 1–3 hours

- The product is isolated by crystallization or evaporation, yielding a pure disodium salt.

Detailed Process Flow and Conditions

Research Findings and Industrial Considerations

- Clean and sustainable methods: Recent patents emphasize minimizing wastewater and recycling mother liquors to reduce environmental impact during methionine derivative synthesis.

- Catalyst use: TiO2 and ketone catalysts improve reaction efficiency but require careful separation to avoid contamination.

- Water usage: Large volumes of water are often required, but recycling strategies are implemented to optimize resource use.

- Purity and yield: Controlled crystallization and extraction steps ensure high purity of the disodium salt, critical for research and industrial applications.

- Scalability: Continuous flow reactors and combined reaction beds are preferred for industrial-scale production to maintain consistent quality and throughput.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range | Purpose/Effect |

|---|---|---|

| Reaction temperature (intermediate synthesis) | 50–150 °C | Efficient formation of intermediates |

| Hydrolysis/saponification temperature | 140–220 °C | Conversion to amino acid derivatives |

| Neutralization temperature | 25–60 °C | Formation of disodium salt |

| Reaction time (neutralization) | 1–3 hours | Complete salt formation |

| pH during crystallization | 6–9 | Optimal crystallization and purity |

| Catalysts | TiO2, ketones | Enhance reaction rates |

| Solvents for extraction | Toluene, alcohols, ethers | Remove by-products, improve purity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate, and how can purity be optimized?

- Methodology : Synthesis typically involves carboxylation of DL-methionine derivatives followed by sodium salt formation. Key steps include:

Starting material : React DL-methionine with a carboxylating agent (e.g., 3-carboxypropionyl chloride) under alkaline conditions.

Neutralization : Treat the resulting acid with sodium hydroxide to form the disodium salt.

Purification : Use recrystallization from aqueous ethanol or ion-exchange chromatography to remove residual reactants. Purity can be verified via HPLC (≥98% purity) and elemental analysis .

- Optimization : Monitor reaction pH (ideally 8–10) to avoid hydrolysis of the carboxylate group. Thermogravimetric analysis (TGA) can assess hygroscopicity, which may affect yield .

Q. Which analytical techniques are most effective for characterizing the structure and stability of this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the methionine backbone (e.g., δ 2.1 ppm for methylthio group) and carboxylato-propyl moiety .

- X-ray crystallography : Use SHELX-97 for single-crystal structure determination, particularly to resolve stereochemistry at the DL-methionine center .

- Stability studies :

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 4–10) with UV-Vis monitoring of degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Challenge : Discrepancies in NMR or IR spectra may arise from tautomerism or sodium ion coordination variability.

- Approach :

Comparative analysis : Use computational chemistry (DFT calculations) to model possible tautomeric forms and compare with experimental data.

Crystallographic validation : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles caused by dynamic equilibria .

Isotopic labeling : Introduce ²H or ¹³C labels to track specific functional groups during spectral assignments .

Q. What experimental design considerations are critical for studying the compound’s chelation behavior in biological systems?

- Key factors :

- Competitive binding assays : Compare its metal-binding affinity (e.g., Ca²⁺, Cu²⁺) with EDTA derivatives using potentiometric titrations (e.g., log K values for stability constants) .

- Biological relevance : Simulate physiological conditions (pH 7.4, 37°C) and include controls like disodium EDTA-copper (CAS 14025-15-1) to benchmark chelation efficiency .

Q. How can computational modeling enhance understanding of this compound’s reactivity in aqueous environments?

- Strategy :

Molecular dynamics (MD) simulations : Model hydration shells around sodium ions to predict solubility and aggregation behavior.

DFT studies : Calculate reaction pathways for hydrolysis or oxidation of the methylthio group under varying pH and temperature.

Docking studies : Predict interactions with enzymes (e.g., methionine sulfoxide reductase) to guide mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.